2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid (CAS: 1049977-87-8) is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the C2 position with both a carboxylic acid group and a 2-fluorobenzyl moiety. This compound is part of a broader class of fluorinated amino acid analogs with applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules targeting ionotropic glutamate receptors (iGluRs) . Its stereochemistry, often specified as (2S,4R)-configured derivatives (e.g., CAS 1049977-93-6), further influences its biological activity and binding specificity .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16) |
InChI Key |
BWPBAGONMSRISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
General Synthetic Strategies for Pyrrolidine-2-Carboxylic Acid Derivatives
The synthesis of pyrrolidine-2-carboxylic acid derivatives, including this compound, often starts from protected pyrrolidine intermediates or from L-proline derivatives. Key steps include:
Activation of hydroxyl groups with strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides, which then undergo alkylation with appropriate alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol).
Alkylation of pyrrolidine intermediates , either directly or after removal of protecting groups, to introduce the 2-(2-fluorophenyl)methyl substituent. The process must be carefully controlled to avoid racemization, especially when starting from chiral single enantiomers.
Catalytic hydrogenation of double bonds in intermediates to obtain cis isomers of pyrrolidine derivatives, which can be important for stereochemical purity.
Use of protecting groups such as tert-butyloxycarbonyl (Boc) for amino and carboxyl groups during multi-step synthesis to prevent side reactions and facilitate purification.
Specific Synthetic Route Examples
Alkylation via Sodium or Lithium Alkoxide Route
Starting from a protected pyrrolidine-2-carboxylic acid derivative (compound c1), the hydroxyl group is activated by a strong base (e.g., sodium hydride or n-butyllithium) to form the corresponding alkoxide.
The alkoxide then reacts with an alkylating reagent containing the 2-fluorophenylmethyl moiety under phase transfer catalysis conditions, yielding the alkylated product (compound A1).
If the starting material is a chiral single enantiomer, removal of the protecting group before alkylation helps avoid racemization.
Preparation from Pyrrolidine-2-Carboxylic Acid (L-Proline) via Acid Chloride Intermediate
Pyrrolidine-2-carboxylic acid (L-proline) hydrochloride is suspended in acetyl chloride and treated with phosphorus pentachloride (PCl5) to form the corresponding acid chloride intermediate.
This intermediate is then reacted with substituted aromatic amines in dry acetone under reflux to form carboxamide derivatives.
Although this method is primarily for carboxamide derivatives, it illustrates the use of acid chloride intermediates in pyrrolidine-2-carboxylic acid chemistry, which can be adapted for alkylation or other substitution reactions.
Cyclization and Reduction Approaches
Starting from chiral Morita–Baylis–Hillman adducts or Garner’s aldehyde derivatives, pyrrolidone intermediates can be synthesized through ozonolysis, ketone reduction, and deprotection steps.
Subsequent silylation, reduction with borane-dimethyl sulfide, and deprotection afford polyhydroxylated pyrrolidine derivatives, which can be further functionalized to yield target compounds similar to this compound.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sodium hydride or n-butyllithium, phase transfer catalyst, alkylating reagent (2-fluorobenzyl bromide or similar) | Formation of sodium/lithium alkoxide and alkylation | Not specified | Avoid racemization by protecting group removal before alkylation if chiral |
| 2 | Catalytic hydrogenation (Pd/C or similar) | Reduction of double bonds to obtain cis isomers | Variable | Important for stereochemical purity |
| 3 | PCl5 in acetyl chloride, reflux with substituted amine | Formation of acid chloride intermediate and subsequent amide formation | Not specified | Adaptable for carboxamide derivatives |
| 4 | Ozonolysis, Zn(BH4)2 reduction, TFA deprotection, borane reduction | Multi-step synthesis of pyrrolidone intermediates | 75-90% per step | Used in related pyrrolidine derivatives synthesis |
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkoxide-mediated alkylation | Protected pyrrolidine-2-carboxylic acid | NaH or n-BuLi, alkylating agent, phase transfer catalyst | High selectivity, control over stereochemistry | Requires strict anhydrous and inert conditions |
| Acid chloride intermediate route | Pyrrolidine-2-carboxylic acid (L-proline) | PCl5, acetyl chloride, substituted amines | Straightforward, adaptable for amides | Less direct for alkylation, potential side reactions |
| Cyclization and reduction approach | Chiral MBH adducts or Garner’s aldehyde | Ozonolysis, Zn(BH4)2, TFA, borane | High stereochemical control, versatile | Multi-step, more complex |
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions, fluorine substitution patterns, and stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolidine-2-carboxylic Acid Derivatives
Table 2: Functional Comparison of Selected Compounds
Physicochemical Properties
- Lipophilicity : Fluorination generally increases logP values. For example, the 2-fluorobenzyl derivative (logP ~1.8) is more lipophilic than the 3-carboxyphenyl analog (logP ~0.5) .
- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky aromatic substituents (e.g., benzyl groups) may counteract this effect .
- Stereochemical Impact : The (2S,4R) configuration in 4-(2-fluorobenzyl) derivatives improves receptor selectivity compared to racemic mixtures .
Biological Activity
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid functionality. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14FN |
| Molecular Weight | 205.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter pathways.
- Enzyme Inhibition : It has been suggested that the carboxylic acid moiety can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains.
- Methodology : In vitro assays were conducted using standard disk diffusion methods and minimum inhibitory concentration (MIC) determinations.
- Results : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM for Staphylococcus aureus and Escherichia coli, respectively .
Anticancer Potential
The anticancer properties of this compound have also been explored through various studies.
- Case Study : A study investigated its effects on MCF-7 breast cancer cells, revealing that the compound induced apoptosis through mitochondrial pathways.
- Findings : The results indicated a dose-dependent increase in cell death, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrrolidine derivatives has highlighted the importance of specific functional groups in modulating biological activity.
| Compound Variation | Activity Level |
|---|---|
| 2-Fluorophenyl substitution | Enhanced activity |
| Presence of carboxylic acid | Critical for efficacy |
Q & A
Q. What are the common synthetic routes for 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, and what key reaction conditions ensure optimal yield and purity?
The synthesis typically involves multi-step protocols, such as:
- Alkylation : Reacting pyrrolidine-2-carboxylic acid derivatives with 2-fluorobenzyl halides under basic conditions (e.g., sodium hydroxide) to introduce the fluorophenylmethyl group .
- Chiral Catalysis : Enantioselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation) to control stereochemistry, critical for biological activity .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive sites during intermediate steps .
Key Conditions : Strict temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the stereochemical configuration of this compound confirmed in synthetic products?
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons to confirm ring substituent orientation .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and compares retention times to standards .
Q. What are the primary research applications of fluorophenyl-substituted pyrrolidine carboxylic acids in medicinal chemistry?
- Chiral Building Blocks : Used to synthesize enantiopure pharmaceuticals targeting neurological disorders (e.g., dopamine receptors) .
- Enzyme Inhibitors : Modulate activity of proteases or kinases due to pyrrolidine’s rigid conformation and fluorophenyl’s electron-withdrawing effects .
- Protein Stabilization : Study protein-ligand interactions via fluorophenyl’s hydrophobic and π-stacking properties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for fluorophenyl-substituted pyrrolidine derivatives?
Discrepancies often arise from:
- Catalyst Efficiency : Heterogeneous vs. homogeneous catalysts (e.g., Pd/C vs. chiral Ru complexes) impact yield .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may cause side reactions .
Mitigation : Design of Experiments (DoE) optimizes variables (temperature, solvent, catalyst loading). Kinetic studies via in situ FTIR or HPLC monitor reaction progress .
Q. How do structural modifications at the pyrrolidine ring (e.g., fluorophenyl substitution) influence binding affinity to biological targets?
- Fluorine Effects : The 2-fluorophenyl group enhances metabolic stability and modulates lipophilicity, improving membrane permeability .
- Pyrrolidine Conformation : The ring’s puckering (e.g., C2-endo vs. C3-endo) affects fit into hydrophobic binding pockets .
Methodology : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding constants (Kd) .
Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses of this compound?
Q. How can computational methods predict the pharmacological profile of this compound?
- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., with GABAₐ or NMDA receptors) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Racemization Risk : Elevated temperatures during workup can epimerize chiral centers. Mitigate via low-temperature extraction and rapid quenching .
- Catalyst Cost : Transition to immobilized catalysts (e.g., silica-supported Pd) reduces waste and improves recyclability .
Process Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
